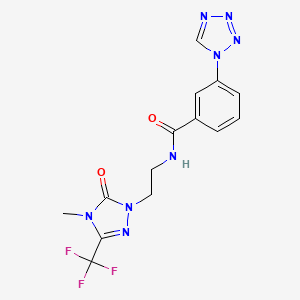
6-(Trifluoromethyl)thiomorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)thiomorpholin-3-one is a chemical compound with the molecular formula C5H6F3NOS . It has a molecular weight of 185.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)thiomorpholin-3-one consists of a thiomorpholinone ring with a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)thiomorpholin-3-one is a powder that should be stored at room temperature . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Metabolism and Bioavailability
6-(Trifluoromethyl)thiomorpholin-3-one's metabolic pathways and bioavailability have been a focal point of scientific research. For instance, studies have explored the retroconversion of docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA) and docosapentaenoic acid in both humans and rats after ingestion of specific triacylglycerols. This work highlights the intricate metabolic pathways and potential bioavailability of compounds like 6-(Trifluoromethyl)thiomorpholin-3-one in biological systems (Brossard et al., 1996).
Therapeutic Applications and Safety Profiles
Significant research has been dedicated to understanding the therapeutic potential and safety profiles of various compounds, including those structurally related to 6-(Trifluoromethyl)thiomorpholin-3-one. For instance, the efficacy and safety of mycophenolate mofetil as a steroid-sparing agent in myasthenia gravis patients were rigorously tested in a phase III trial, emphasizing the importance of comprehensive evaluation in drug development and patient care (Sanders et al., 2008).
Environmental and Occupational Health
Studies have also focused on the environmental and occupational health aspects related to chemical exposure, including compounds similar in nature to 6-(Trifluoromethyl)thiomorpholin-3-one. For example, research into the exposure and health outcomes of employees to vinclozolin, a fungicidal compound, underscores the importance of understanding chemical exposure in various settings and its potential health implications (Zober et al., 1995).
Cardiovascular Health
Further research has delved into the cardiovascular implications of certain compounds, potentially paving the way for applications of 6-(Trifluoromethyl)thiomorpholin-3-one in this field. For instance, studies have examined the role of specific thromboxane A2 receptor antagonists in improving endothelial function in patients with coronary artery disease, highlighting the therapeutic potential in cardiovascular health (Belhassen et al., 2003).
Neurological Health and Imaging
In the realm of neurological health and imaging, compounds like 6-(Trifluoromethyl)thiomorpholin-3-one may have significant implications. For instance, the development and characterization of specific PET tracers for imaging neurofibrillary tangles in Alzheimer's disease patients demonstrate the potential for compounds like 6-(Trifluoromethyl)thiomorpholin-3-one in advanced diagnostic and therapeutic applications (Lohith et al., 2018).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapours, spray, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
6-(trifluoromethyl)thiomorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPCGNIOSFRVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)thiomorpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)

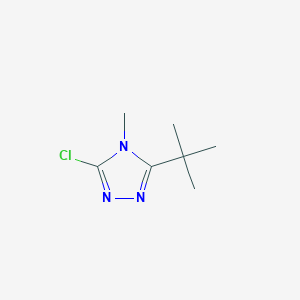
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2826741.png)
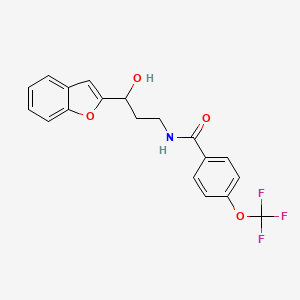
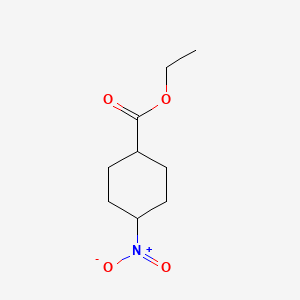

![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)
![ethyl (2E)-2-(isonicotinoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2826750.png)
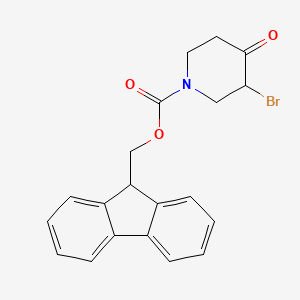
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)
